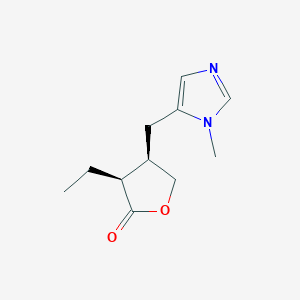
(s)-2-Amino-3-benzyloxy-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
-(S)-2-Amino-3-benzyloxy-1-propanol is a chiral, amino-alcohol compound with a wide range of applications in the pharmaceutical and chemical industries. It is used as an intermediate in the synthesis of several drugs and is known for its ability to act as a chiral catalyst in asymmetric synthesis. This compound is also used in the production of polymers, polysaccharides, and other materials. Additionally, it is used as a reagent in organic synthesis. It is also known for its ability to act as a ligand in the formation of coordination complexes.
Applications De Recherche Scientifique
Synthesis of Novel Compounds : Research has shown the use of (S)-2-Amino-3-benzyloxy-1-propanol in the synthesis of new chemical compounds. For instance, it has been used in the synthesis of 1-Phenyl-1-amino-2, 3-propanediol and its derivatives, which have potential applications in various chemical reactions (Suami et al., 1956).
Cardioselective Beta-Blockers : This compound has been involved in the creation of cardioselective beta-adrenergic blocking agents, which are significant in treating cardiovascular diseases (Hoefle et al., 1975).
Antimicrobial Activities : The synthesis of new compounds from (S)-2-Amino-3-benzyloxy-1-propanol and their evaluation for antimicrobial activities illustrates its potential in developing new antibacterial and antifungal agents (Pund et al., 2020).
Catalysis and Ligand Design : It has been used in the design of amino alcohol ligands for catalysis, demonstrating its role in enhancing chemical reactions, such as the enantioselective addition of diethylzinc to aldehydes (Jimeno et al., 2003).
Protection Strategies in Organic Synthesis : The compound has been used in developing new protecting strategies for hydroxyl and amino functionalities in synthetic chemistry, highlighting its role in complex organic syntheses (Ramesh et al., 2005).
Pharmaceutical Chemistry and Drug Development : Its role in synthesizing potential antidepressant agents and other pharmacologically active compounds indicates its importance in drug discovery and development (Clark et al., 1979).
Materials Science : (S)-2-Amino-3-benzyloxy-1-propanol has been used in the functional modification of hydrogels, demonstrating its application in materials science and potential use in medical devices or drug delivery systems (Aly et al., 2015).
Propriétés
IUPAC Name |
(2S)-2-amino-3-phenylmethoxypropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUOMDNENVWMPL-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270357 |
Source


|
| Record name | (2S)-2-Amino-3-(phenylmethoxy)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-Amino-3-benzyloxy-1-propanol | |
CAS RN |
58577-88-1 |
Source


|
| Record name | (2S)-2-Amino-3-(phenylmethoxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58577-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Amino-3-(phenylmethoxy)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B147208.png)











